molecular formula C19H18N4O4S B2622803 4-acetyl-N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzenesulfonamide CAS No. 1798676-96-6

4-acetyl-N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzenesulfonamide

Cat. No. B2622803
CAS RN: 1798676-96-6
M. Wt: 398.44
InChI Key: DACSKXZAUADXGR-UHFFFAOYSA-N
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Description

The compound “4-acetyl-N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzenesulfonamide” is a complex organic molecule that contains several functional groups and heterocyclic rings, including an imidazole ring, a pyrazole ring, and a furan ring . These types of compounds are often studied for their potential biological activities .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple heterocyclic rings and functional groups. The imidazole and pyrazole rings are aromatic and planar, while the furan ring is also aromatic but less stable due to the presence of oxygen . The benzenesulfonamide group is a common functional group in medicinal chemistry, known for its bioactive properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of various functional groups. For example, the presence of the sulfonamide group could potentially make the compound more water-soluble, while the aromatic rings could contribute to its stability .

Future Directions

Given the lack of information on this specific compound, future research could focus on synthesizing the compound and studying its physical and chemical properties, as well as its potential biological activities. Such studies could provide valuable insights into the potential applications of this compound in various fields, such as medicinal chemistry .

properties

IUPAC Name

4-acetyl-N-[2-[6-(furan-2-yl)imidazo[1,2-b]pyrazol-1-yl]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O4S/c1-14(24)15-4-6-16(7-5-15)28(25,26)20-8-9-22-10-11-23-19(22)13-17(21-23)18-3-2-12-27-18/h2-7,10-13,20H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DACSKXZAUADXGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)S(=O)(=O)NCCN2C=CN3C2=CC(=N3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-acetyl-N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzenesulfonamide

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